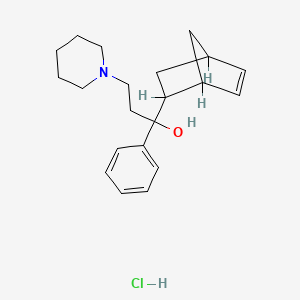

Hidrocloruro de biperideno

Descripción general

Descripción

El Biperiden Hidrcloruro es un antagonista del receptor muscarínico que se utiliza principalmente para tratar el Parkinsonismo y controlar los efectos secundarios extrapiramidales de los fármacos neurolépticos . Tiene efectos tanto en el sistema nervioso central como en el periférico y se utiliza en el tratamiento del Parkinsonismo arteriosclerótico, idiopático y postencefalítico . Además, se utiliza para aliviar los síntomas extrapiramidales inducidos por los derivados de la fenotiazina y la reserpina .

Aplicaciones Científicas De Investigación

Biperiden Hydrochloride has a wide range of scientific research applications:

Medicine: It is extensively used in the treatment of Parkinson’s disease and drug-induced movement disorders. It is also investigated for its potential use in treating other neurological conditions.

Mecanismo De Acción

El mecanismo de acción del Biperiden Hidrcloruro implica el antagonismo competitivo de la acetilcolina en los receptores colinérgicos del cuerpo estriado . Esta acción ayuda a restaurar el equilibrio entre la acetilcolina y la dopamina, que se altera en la enfermedad de Parkinson. El Biperiden Hidrcloruro se une a los receptores muscarínicos, principalmente a los receptores M1, e inhibe su actividad, lo que lleva a una reducción de la transmisión colinérgica .

Compuestos Similares:

Trihexiphenidyl: Otro antagonista muscarínico utilizado para tratar la enfermedad de Parkinson y los trastornos del movimiento inducidos por fármacos.

Benztropine: Un compuesto con propiedades anticolinérgicas similares utilizado para las mismas indicaciones.

Procyclidine: Otro agente anticolinérgico utilizado en el manejo de la enfermedad de Parkinson y los síntomas extrapiramidales.

Comparación: El Biperiden Hidrcloruro es único en su afinidad de unión específica y selectividad por los receptores muscarínicos, en particular los receptores M1 . En comparación con el Trihexiphenidyl y la Benztropine, el Biperiden Hidrcloruro puede tener diferentes propiedades farmacocinéticas, como la biodisponibilidad y la vida media, que pueden influir en su uso clínico y su eficacia .

Análisis Bioquímico

Biochemical Properties

Biperiden hydrochloride is a weak peripheral anticholinergic agent, possessing some antisecretory, antispasmodic, and mydriatic effects . In addition, it possesses nicotinolytic activity . It interacts with muscarinic receptors, primarily M1, in the central and peripheral nervous systems .

Cellular Effects

Biperiden hydrochloride has been shown to have effects on various types of cells and cellular processes. It reduces the effects of certain naturally occurring chemicals in the body that may become unbalanced as a result of disease (such as Parkinson’s disease), drug therapy, or other causes . It is used to treat the stiffness, tremors, spasms, and poor muscle control of Parkinson’s disease .

Molecular Mechanism

The mechanism of action of centrally active anticholinergic drugs such as Biperiden hydrochloride is considered to relate to competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance .

Temporal Effects in Laboratory Settings

The metabolism of Biperiden hydrochloride is not completely understood, but it does involve hydroxylation

Dosage Effects in Animal Models

While specific studies detailing the dosage effects of Biperiden hydrochloride in animal models were not found, it is known that Biperiden hydrochloride has been analyzed as an alternative anticonvulsant for usage in the treatment of intoxication by organophosphorus nerve agents, such as sarin .

Metabolic Pathways

The metabolic pathways of Biperiden hydrochloride involve hydroxylation in the liver . The specific enzymes or cofactors that it interacts with are not clearly defined in the literature.

Métodos De Preparación

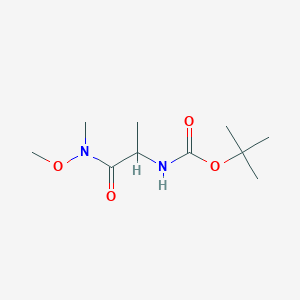

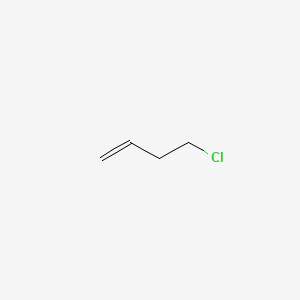

Rutas Sintéticas y Condiciones de Reacción: La preparación del Biperiden Hidrcloruro implica la síntesis de Biperiden seguida de su conversión a la sal de clorhidrato. Un método implica la reacción de 1-biciclo[2.2.1]hept-5-en-2-il-1-fenil-3-piperidin-1-il-propan-1-ol con ácido clorhídrico para formar Biperiden Hidrcloruro .

Métodos de Producción Industrial: La producción industrial del Biperiden Hidrcloruro normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la extracción con disolventes, la cristalización y la purificación para obtener el producto final .

3. Análisis de las Reacciones Químicas

Tipos de Reacciones: El Biperiden Hidrcloruro sufre varias reacciones químicas, entre ellas:

Oxidación: El Biperiden puede oxidarse bajo condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden realizarse para modificar los grupos funcionales presentes en el Biperiden.

Sustitución: El Biperiden puede sufrir reacciones de sustitución en las que determinados grupos funcionales son reemplazados por otros.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Se emplean comúnmente agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Varios reactivos en función de la sustitución deseada, como los agentes halogenantes para las reacciones de halogenación.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir derivados halogenados o alquilados .

4. Aplicaciones de la Investigación Científica

El Biperiden Hidrcloruro tiene una amplia gama de aplicaciones de investigación científica:

Medicina: Se utiliza ampliamente en el tratamiento de la enfermedad de Parkinson y los trastornos del movimiento inducidos por fármacos. También se investiga su posible uso en el tratamiento de otras afecciones neurológicas.

Análisis De Reacciones Químicas

Types of Reactions: Biperiden Hydrochloride undergoes various chemical reactions, including:

Oxidation: Biperiden can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in Biperiden.

Substitution: Biperiden can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .

Comparación Con Compuestos Similares

Trihexyphenidyl: Another muscarinic antagonist used to treat Parkinson’s disease and drug-induced movement disorders.

Benztropine: A compound with similar anticholinergic properties used for the same indications.

Procyclidine: Another anticholinergic agent used in the management of Parkinson’s disease and extrapyramidal symptoms.

Comparison: Biperiden Hydrochloride is unique in its specific binding affinity and selectivity for muscarinic receptors, particularly M1 receptors . Compared to Trihexyphenidyl and Benztropine, Biperiden Hydrochloride may have different pharmacokinetic properties, such as bioavailability and half-life, which can influence its clinical use and effectiveness .

Propiedades

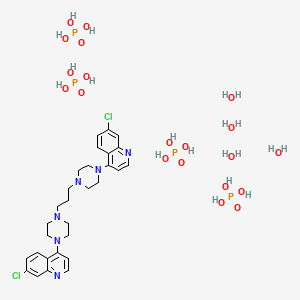

IUPAC Name |

1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNLAULGBSQZMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

514-65-8 (Parent) | |

| Record name | Biperiden hydrochloride [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047856 | |

| Record name | Biperiden hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235-82-1 | |

| Record name | Biperiden hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biperiden hydrochloride [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biperiden hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Biperiden hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Biperiden hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biperiden hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIPERIDEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K35N76CUHF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

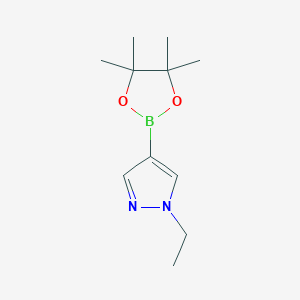

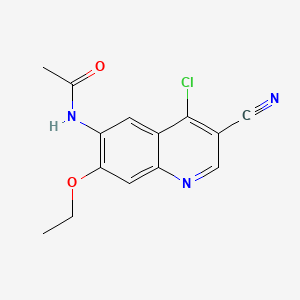

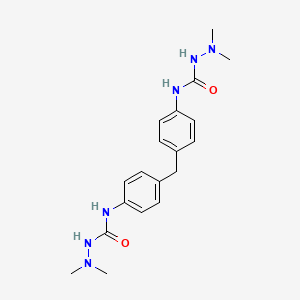

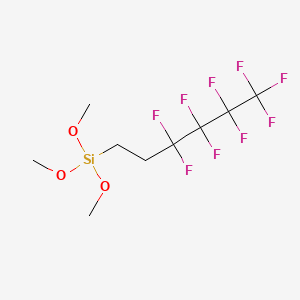

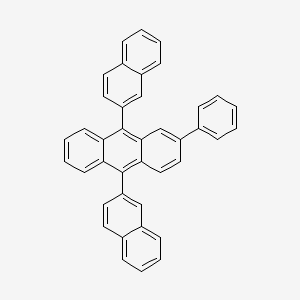

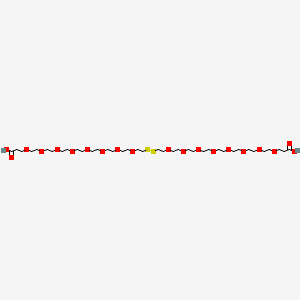

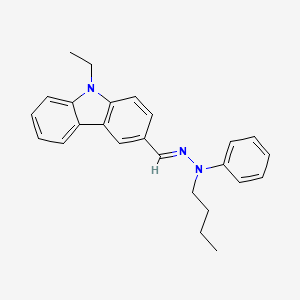

Feasible Synthetic Routes

A: Biperiden Hydrochloride is an anticholinergic agent that primarily acts by blocking muscarinic acetylcholine receptors [, ]. This blockade helps to restore the balance between dopaminergic and cholinergic activity in the brain, particularly in regions affected by disorders like Parkinson's disease and drug-induced Parkinsonism [, ].

A: By blocking muscarinic receptors, Biperiden Hydrochloride reduces the excessive cholinergic activity that contributes to symptoms like tremors, rigidity, and bradykinesia [, ]. This results in improved motor control and reduced symptom severity in affected individuals [, ].

A: The molecular formula of Biperiden Hydrochloride is C21H29NO·HCl, and its molecular weight is 347.9 g/mol [, ].

A: Yes, studies have utilized various spectroscopic techniques for the analysis of Biperiden Hydrochloride. UV detection at 210 nm is commonly employed in HPLC methods for its quantification [, ]. Additionally, FTIR spectroscopy has been used to confirm the absence of drug-excipient interactions during formulation development [].

A: Studies have explored the formulation of Biperiden Hydrochloride into various dosage forms, including mouth-dissolving tablets []. These formulations aim to improve patient compliance and potentially enhance bioavailability. Specific data on stability under various conditions is crucial for determining shelf life and optimal storage conditions for these formulations.

ANone: Biperiden Hydrochloride is not known to possess catalytic properties. Its primary mode of action is through receptor binding and not through catalytic mechanisms.

ANone: While specific QSAR models for Biperiden Hydrochloride are not extensively discussed in the provided literature, computational chemistry approaches can be valuable in understanding its interactions with muscarinic receptors, potentially leading to the design of novel anticholinergic agents with improved properties.

A: The presence of a tropine ring system is a common structural feature among anticholinergic agents. In Biperiden Hydrochloride, the tropine ring system is crucial for its binding affinity to muscarinic receptors []. This structural feature contributes to the compound's ability to block acetylcholine's actions, leading to its therapeutic effects [].

A: Researchers have investigated the formulation of Biperiden Hydrochloride into mouth-dissolving tablets as a potential strategy to improve patient compliance and potentially enhance bioavailability []. This approach aims to deliver the drug more effectively, potentially leading to faster onset of action and improved therapeutic outcomes.

ANone: While specific SHE regulations are not discussed in the provided literature, adhering to Good Manufacturing Practices (GMP) and relevant regulatory guidelines is essential throughout the development, manufacturing, and distribution of Biperiden Hydrochloride to ensure product quality, safety, and efficacy.

A: Biperiden Hydrochloride is well-absorbed after oral administration []. While specific details on its distribution are not extensively discussed in the provided literature, understanding its tissue distribution is crucial for determining its potential to cross the blood-brain barrier and exert its effects within the central nervous system.

A: Biperiden Hydrochloride has been shown to be highly effective in treating drug-induced Parkinsonism [, ]. Studies comparing it to other anticholinergic agents like benzhexol (trihexyphenidyl) have demonstrated comparable efficacy in alleviating symptoms such as rigidity, tremor, and sialorrhea [, ].

A: Yes, research has explored the use of Biperiden Hydrochloride in panic disorder []. Findings suggest that it can modulate the response to carbon dioxide challenge, potentially offering therapeutic benefits in managing anxiety symptoms [].

ANone: Like all medications, Biperiden Hydrochloride can cause side effects, some of which can be serious. It's important to note that discussing specific side effects is outside the scope of this scientific Q&A.

ANone: Research exploring novel drug delivery systems for Biperiden Hydrochloride could focus on developing formulations that allow for targeted delivery to the brain, potentially reducing systemic side effects and improving therapeutic outcomes.

ANone: Identifying reliable biomarkers that can predict the efficacy of Biperiden Hydrochloride or monitor treatment response in conditions like Parkinson's disease remains an active area of research.

A: High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for determining the concentration of Biperiden Hydrochloride in pharmaceutical dosage forms [, ]. This method offers high sensitivity and selectivity, making it suitable for routine quality control analysis.

ANone: The potential environmental impact of Biperiden Hydrochloride and its degradation pathways are not extensively studied in the provided literature. Investigating these aspects is crucial for understanding the drug's fate in the environment and developing strategies for sustainable use and disposal.

A: The dissolution rate of a drug product is a critical factor affecting its bioavailability, particularly for orally administered medications like Biperiden Hydrochloride []. A faster dissolution rate generally translates to quicker absorption and onset of action.

A: Analytical methods used to quantify Biperiden Hydrochloride, such as the HPLC method, require rigorous validation to ensure accuracy, precision, specificity, linearity, range, and robustness []. These validation parameters are essential for obtaining reliable and reproducible results in pharmaceutical analysis.

ANone: Stringent quality control measures are crucial throughout the manufacturing process of Biperiden Hydrochloride to ensure batch-to-batch consistency, meet pharmacopoeial standards, and guarantee the safety and efficacy of the final drug product.

ANone: While these aspects are important considerations for pharmaceutical research and development, the provided literature doesn't offer specific details on these topics concerning Biperiden Hydrochloride.

A: Early publications on the use of Biperiden Hydrochloride as a therapeutic agent for Parkinson's disease and related disorders date back to the 1960s []. Further research established its efficacy in managing drug-induced Parkinsonism, solidifying its place in clinical practice [, ].

A: The study of Biperiden Hydrochloride's interactions with the central nervous system extends beyond its therapeutic applications. Research exploring its effects on acoustic startle response in animal models provides valuable insights into the neurobiological mechanisms underlying sensorimotor gating and prepulse inhibition []. These findings contribute to a broader understanding of brain function and potential therapeutic targets for disorders affecting these processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.